molecular formula C6H4FNO2 B1296461 2-Fluoroisonicotinic acid CAS No. 402-65-3

2-Fluoroisonicotinic acid

Cat. No.: B1296461
CAS No.: 402-65-3
M. Wt: 141.1 g/mol
InChI Key: JMPFWDWYGOWUFP-UHFFFAOYSA-N
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Description

2-Fluoroisonicotinic acid is an organic compound with the molecular formula C6H4FNO2. It is a derivative of isonicotinic acid, where a fluorine atom replaces one of the hydrogen atoms on the aromatic ring. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoroisonicotinic acid can be synthesized through several methods. One common approach involves the reaction of 2-fluoropyridine with acetone and aluminum trichloride in dichloromethane to produce 2-fluoropyridine-4-methanone, which is then further processed to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include solvent evaporation and layered-diffusion techniques, as well as the use of specific catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoroisonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Fluoroisonicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoroisonicotinic acid involves its interaction with specific molecular targets. In coordination reactions, it acts as a ligand, binding to metal ions to form coordination complexes. These complexes exhibit unique properties, such as enhanced thermal stability and luminescent characteristics .

Comparison with Similar Compounds

    Isonicotinic Acid: The parent compound without the fluorine substitution.

    2-Chloroisonicotinic Acid: A similar compound where a chlorine atom replaces the fluorine atom.

    2-Bromoisonicotinic Acid: A compound with a bromine atom instead of fluorine.

Uniqueness: 2-Fluoroisonicotinic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its analogs .

Properties

IUPAC Name

2-fluoropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPFWDWYGOWUFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00323069
Record name 2-Fluoroisonicotinic acid
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Molecular Weight

141.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402-65-3
Record name 2-Fluoroisonicotinic acid
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Record name 402-65-3
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Record name 2-Fluoroisonicotinic acid
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Record name 2-Fluoro-4-pyridinecarboxylic acid
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A stirred mixture of 30 grams of the above 2-fluoro-4-methylpyridine and potassium permanganate (100 g) in water (1.2 L) was heated at reflux. Additional potassium permanganate (50 g) was added after 1.5 hours and the stirred mixture was maintained at reflux for 15 hours. The reaction mixture was then steam distilled to remove unreacted starting material, the hot residual aqueous solution was filtered, and the filtrate was concentrated in vacuo to 450 mL. The solution was cooled on an ice-bath and acidified with concentrated HCl to pH 2.0. The resulting precipitate was collected and crystallized from water and gave 13.56 g of 2-fluoropyridine-4-carboxylic acid having a melting point of 220°-224° C.
Quantity
30 g
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100 g
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1.2 L
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50 g
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Synthesis routes and methods III

Procedure details

To a solution of 2-amino-4-methylpyridine (100 g, 925 mmol) in 42% tetrafluoroboric acid (400 ml) was gradually added a solution of sodium nitrite (64 g, 927 mmol) in water (100 ml) while cooling with dry ice-acetone so that the inside temperature would not exceed 10° C. The reaction solution was stirred at 45° C. for 30 min., 8N aqueous sodium hydroxide solution (100 ml) was gradually added, and the mixture was extracted with diethyl ether (300 ml×2). The extract was concentrated under reduced pressure, and the residue was distilled away to give 2-fluoro-4-methylpyridine (48 g). A solution of potassium permanganate (100 g, 632 mmol) in water (1.2 L) was heated to 80° C. and 2-fluoro-4-methylpyridine (48 g) was added. The mixture was heated under reflux for 1 hr. Insoluble material was filtered off with celite from the reaction solution. The filtrate was concentrated to 200 ml, and 6N hydrochloric acid was added until the pH became about 3. The precipitated crystals were collected by filtration to give 2-fluoro-4-pyridinecarboxylic acid 2(19.8 g, 32%).
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100 g
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1.2 L
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48 g
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Synthesis routes and methods IV

Procedure details

20 g of 2-fluoro-4-methylpyridine was suspended in 500 mL of water, and 100 g of potassium permanganate was added thereto and stirred at 115° C. for 20 hours. The reaction solution was filtered through Celite while hot, and then the filtrate was concentrated under reduced pressure until the amount of the solvent became ⅓. The solution was neutralized with aqueous sodium hydroxide solution, and then aqueous hydrochloric acid solution was added thereto until its pH became 2. The formed white solid was taken out through filtration, and the filtrate was extracted twice with ethyl acetate, washed with saturated saline water and dried with sodium sulfate. The solvent was evaporated off under reduced pressure, and the resulting white solid was combined with the solid taken out through filtration to obtain 9.51 g of the entitled compound.
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20 g
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100 g
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500 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the typical coordination behavior of 2-fluoroisonicotinic acid in lanthanide-based coordination polymers?

A: this compound (HFINA) typically acts as a bridging ligand in lanthanide-based coordination polymers, utilizing its carboxylate group for coordination. [, ] Studies have shown that HFINA can exhibit different coordination modes, influenced by factors like the lanthanide contraction effect. [] For example, in a series of six lanthanide coordination polymers, the carboxylate moieties exhibited two distinct coordination modes, leading to different coordination environments around the lanthanide ions. []

Q2: How does the incorporation of this compound impact the luminescent properties of europium-based coordination polymers?

A: Research indicates that incorporating this compound can lead to europium-based coordination polymers with interesting luminescent properties. [, ] For instance, a specific europium coordination polymer, {[Eu(FINA)3(H2O)2]·H2O}n, displayed intense red luminescence attributed to the characteristic transitions of the Eu3+ ion. [] This suggests the potential of using this compound in designing luminescent materials.

Q3: Beyond lanthanide coordination polymers, are there other applications of this compound in materials science?

A: Yes, this compound has shown promise in enhancing the performance of perovskite solar cells. [] Researchers have successfully employed it as an additive in perovskite precursor solutions to improve the efficiency and stability of perovskite/silicon tandem solar cells. []

A: Studies suggest that the triple functionality of this compound plays a key role in its beneficial effects on perovskite solar cells. [] The fluorine, carboxylic acid, and pyridine nitrogen groups within its structure can interact with defects in the perovskite layer, such as uncoordinated Pb2+ ions, formamidinium (FA+), and halide vacancies. [] This interaction helps reduce defects, suppress non-radiative recombination, and ultimately improve charge transfer within the device. []

A: Yes, thermal analyses have been conducted on both lanthanide coordination polymers [] and perovskite solar cells [] incorporating this compound. These studies reveal that the presence of this compound can contribute to the high thermal stability of the resulting materials. [, ]

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